Ethyl 3-ethyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in various fields such as medicinal chemistry, agriculture, and materials science. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Future Directions
The future directions of research on Ethyl 3-ethyl-1H-pyrazole-5-carboxylate and similar compounds are likely to focus on further exploring their diverse biological activities and developing efficient synthesis methods . This includes utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Mechanism of Action
Target of Action
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets depending on their specific substitutions .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be influenced .
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-pyrazolecarboxylate: Similar in structure but lacks the ethyl group at the 3-position.
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Contains a methyl group instead of an ethyl group at the 3-position.
Uniqueness
Ethyl 3-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with tailored functionalities .
Properties
IUPAC Name |
ethyl 5-ethyl-1H-pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-7(10-9-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONSBZEAHNVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217722 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26308-40-7 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26308-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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